3-(Triethoxysilyl)propionitrile

Catalog No.
S578974
CAS No.
919-31-3
M.F
C9H19NO3Si
M. Wt
217.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Triethoxysilyl)propionitrile

CAS Number

919-31-3

Product Name

3-(Triethoxysilyl)propionitrile

IUPAC Name

3-triethoxysilylpropanenitrile

Molecular Formula

C9H19NO3Si

Molecular Weight

217.34 g/mol

InChI

InChI=1S/C9H19NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-7,9H2,1-3H3

InChI Key

GBQYMXVQHATSCC-UHFFFAOYSA-N

SMILES

CCO[Si](CCC#N)(OCC)OCC

Synonyms

(2-cyanoethyl)triethoxysilane, 3-(triethoxysilyl)propionitrile

Canonical SMILES

CCO[Si](CCC#N)(OCC)OCC

Surface modification

-(Triethoxysilyl)propionitrile (TESPN) is a versatile organosilane coupling agent used in scientific research for surface modification, particularly for silica-based surfaces. It improves adhesion between dissimilar materials, such as metals and polymers, by creating a chemical bond between the two surfaces. This is achieved through the following mechanism:

  • The ethoxy groups (Si-O-CH2-CH3) in TESPN can undergo hydrolysis (reaction with water) to form silanol groups (Si-OH). These silanol groups can then react with the hydroxyl groups (OH) present on the silica surface, forming a covalent bond.
  • The nitrile group (C≡N) in TESPN can interact with other functional groups on the polymer surface, promoting adhesion.

Studies have shown that TESPN can effectively modify the surface of silica nanoparticles, leading to improved compatibility with various polymers and enhancing the performance of composite materials. For instance, research published in the Journal of Materials Science demonstrated the use of TESPN to functionalize silica nanoparticles for the fabrication of solid-state electrolytes in dye-sensitized solar cells, leading to improved cell efficiency [].

Synthesis of mesoporous materials

TESPN can also be employed in the synthesis of mesoporous silica, a class of materials with a network of interconnected pores. These pores offer a high surface area and tunable pore size, making them valuable for various applications, including drug delivery and catalysis.

A study published in Microporous and Mesoporous Materials explored the use of TESPN in the synthesis of SBA-15, a type of mesoporous silica. The researchers found that TESPN could effectively control the pore size and morphology of the synthesized material, demonstrating its potential for tailoring mesoporous silica for specific applications [].

Other applications

Beyond surface modification and synthesis, TESPN has been explored in other scientific research areas, including:

  • Development of antifouling membranes: Research suggests that TESPN can be used to modify ultrafiltration membranes, improving their resistance to fouling by organic materials [].
  • Biomedical applications: Studies have investigated the potential use of TESPN for drug delivery and other biomedical applications due to its ability to modify the surface of biomaterials [].

3-(Triethoxysilyl)propionitrile is a silane compound with the chemical formula C₉H₁₉NO₃Si and a molecular weight of approximately 217.34 g/mol. It features a triethoxysilyl group attached to a propionitrile moiety, making it a versatile molecule in various chemical and industrial applications. The structure consists of a propionitrile group (-C(CN)CH₂CH₃) linked to a triethoxysilane functional group, which enhances its reactivity and ability to bond with various substrates, particularly silicate surfaces .

  • Hydrolysis of ethoxy groups to silanol groups upon exposure to moisture.
  • Condensation of silanol groups with surface hydroxyl groups on the inorganic substrate, forming siloxane bonds.
  • The nitrile group might play a role in specific applications depending on the desired functionality.

3-(Triethoxysilyl)propionitrile is likely to share some of the hazards common to organosilanes:

  • Flammability: Expected to be flammable based on the presence of organic groups.
  • Irritant: May cause skin and eye irritation.
  • Toxicity: Data on specific toxicity is limited, but caution is advised due to the presence of the nitrile group.
, primarily involving hydrolysis and condensation. Upon exposure to moisture, it hydrolyzes to form silanol groups, which can further condense to create siloxane bonds. This property is crucial for its application in creating silane-based coatings and adhesives . The hydrolysis reaction can be represented as follows:

R Si OR 3+H2OR Si OH 3+3R OH\text{R Si OR }_3+\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+3\text{R OH}

where R is the triethoxysilyl group and R' is the ethoxy group.

The synthesis of 3-(Triethoxysilyl)propionitrile typically involves the reaction of propionitrile with triethoxysilane in the presence of a catalyst or under controlled conditions to facilitate the formation of the desired silane compound. The general synthetic route can be summarized as follows:

  • Starting Materials: Triethoxysilane and propionitrile.
  • Reaction Conditions: The reaction may require an inert atmosphere (e.g., nitrogen) and controlled temperature to prevent premature hydrolysis.
  • Product Isolation: Following the reaction, purification methods such as distillation or chromatography can be employed to isolate 3-(Triethoxysilyl)propionitrile .

3-(Triethoxysilyl)propionitrile finds applications in various fields:

  • Adhesives and Sealants: Its ability to bond with silica surfaces makes it valuable in formulating strong adhesives.
  • Coatings: It is used in protective coatings that require enhanced durability and adhesion.
  • Surface Modification: This compound can modify surfaces for improved hydrophobicity or other desired properties in materials science .
  • Nanotechnology: It serves as a coupling agent in the preparation of nanocomposites.

Interaction studies involving 3-(Triethoxysilyl)propionitrile often focus on its bonding behavior with different substrates, particularly silica-based materials. Research has shown that this compound can effectively form self-assembled monolayers on silica surfaces, enhancing their chemical stability and functional properties. Additionally, studies have indicated that it may interact favorably with other silanes or organic compounds to form hybrid materials .

Several compounds share structural similarities with 3-(Triethoxysilyl)propionitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-(Trichlorosilyl)propionitrileContains trichlorosilane instead of triethoxyRapid hydrolysis; generates HCl upon contact with water
4-(Trichlorosilyl)butyronitrileLonger alkyl chain than propionitrileDifferent reactivity profile; used for different surface modifications
(3-Aminopropyl)triethoxysilaneContains an amino functional groupEnhanced reactivity towards biological substrates; used in bioconjugation

The uniqueness of 3-(Triethoxysilyl)propionitrile lies in its balanced combination of reactivity due to both the silane and nitrile functionalities, making it particularly suitable for applications requiring both adhesion and potential biological interactions .

3-(Triethoxysilyl)propionitrile, also known as (2-cyanoethyl)triethoxysilane, is an important organosilicon compound widely used in various industrial applications [1] [2]. The compound features a silicon atom bonded to three ethoxy groups and a propanenitrile functional group, giving it unique properties for applications in coatings, adhesives, and electronics [3].

The synthesis of 3-(Triethoxysilyl)propionitrile primarily involves hydrosilylation reactions, which are fundamental in organosilane chemistry [5]. In industrial settings, the production typically follows a two-step process involving the reaction of unsaturated hydrocarbons with silicon-hydrogen bonds, followed by alkoxylation [22].

Industrial Synthesis

The industrial production of 3-(Triethoxysilyl)propionitrile commonly employs the following methodologies:

  • Hydrosilylation of Acrylonitrile: This represents the most common industrial approach, where triethoxysilane reacts with acrylonitrile in the presence of a catalyst [21] [22]. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of acrylonitrile [13].

    HSi(OC₂H₅)₃ + CH₂=CHCN → (C₂H₅O)₃SiCH₂CH₂CN
  • Copper-Catalyzed Synthesis: A notable industrial method involves copper salts with tetramethylethylenediamine as catalysts, which provide high selectivity for the β-addition product [21]. This method is particularly valuable as it minimizes the formation of unwanted isomers [21] [22].

Laboratory Synthesis

Laboratory protocols for synthesizing 3-(Triethoxysilyl)propionitrile include:

  • Platinum-Catalyzed Hydrosilylation: Using platinum catalysts such as Karstedt's catalyst or hexachloroplatinic acid (H₂PtCl₆) to facilitate the addition of triethoxysilane to acrylonitrile under controlled temperature conditions (typically 60-80°C) [7] [24].

  • Rhodium-Catalyzed Synthesis: Employing rhodium complexes like acetylacetonate dicarbonyl rhodium [(acac)Rh(CO)₂] as catalysts, which offer advantages in terms of reaction selectivity and milder conditions [8] [24].

Table 1: Comparison of Synthesis Methods for 3-(Triethoxysilyl)propionitrile

MethodCatalystTemperature RangeTypical YieldSelectivity
Industrial HydrosilylationPlatinum complexes80-120°C85-95%Moderate
Copper-TMEDA MethodCu salts/TMEDA50-70°C90-96%High (β-selective)
Laboratory Scale Pt-catalyzedH₂PtCl₆60-80°C80-90%Moderate
Rhodium-catalyzed(acac)Rh(CO)₂70-90°C75-85%High

Recent advancements in synthesis protocols have focused on developing more environmentally friendly catalysts and reaction conditions, including the use of supported metal catalysts that can be recycled and reused in subsequent reactions [22] [24].

Purification and Quality Control Techniques

The purification of 3-(Triethoxysilyl)propionitrile is critical for ensuring product quality and performance in various applications [5]. Several techniques are employed in both industrial and laboratory settings to achieve high-purity material [16].

Distillation Techniques

Vacuum distillation represents the primary purification method for 3-(Triethoxysilyl)propionitrile due to its relatively high boiling point (224°C at atmospheric pressure) [1] [5]. The process typically involves:

  • Crude Product Separation: Initial separation of the reaction mixture through gravity or centrifugation to remove catalyst residues and other particulates [13] [28].

  • Vacuum Distillation: Distillation under reduced pressure (typically 2-3 mmHg) at temperatures between 80-110°C to obtain the purified product [28]. This approach minimizes thermal decomposition while effectively separating the target compound from byproducts and unreacted starting materials [13].

Drying and Moisture Control

3-(Triethoxysilyl)propionitrile is moisture-sensitive due to the hydrolyzable ethoxy groups [16]. Purification protocols therefore include:

  • Chemical Drying: Treatment with anhydrous drying agents such as magnesium sulfate or sodium sulfate (typically 5-10% by weight of the crude product) for 8-10 hours [13] [16].

  • Molecular Sieves: For laboratory-scale purification, storage over 4Å molecular sieves to maintain anhydrous conditions and prevent premature hydrolysis [16].

Quality Control Parameters

Quality control for 3-(Triethoxysilyl)propionitrile focuses on several key parameters [15] [16]:

  • Purity Assessment: Gas chromatography is commonly employed to determine product purity, with industrial standards typically requiring >98.0% purity [13] [15].

  • Water Content: Karl Fischer titration to measure residual water content, which should typically be below 0.01% for high-quality material [16].

  • Color and Appearance: Visual inspection for color (should be colorless to almost colorless) and clarity (should be clear without particulates) [5] [15].

  • Density and Refractive Index: Measurement of physical properties as quality indicators, with reference values of 0.979 g/mL (density at 25°C) and 1.414 (refractive index at 20°C) [1] [17].

Table 2: Quality Control Specifications for 3-(Triethoxysilyl)propionitrile

ParameterSpecificationAnalytical Method
AppearanceColorless to almost colorless liquidVisual inspection
Purity≥97.0%Gas chromatography
Water content≤0.01%Karl Fischer titration
Density (25°C)0.979 ± 0.005 g/mLDensitometry
Refractive index (20°C)1.413-1.415Refractometry
Residual catalyst≤10 ppmElemental analysis

Industrial quality control protocols often include stability testing under various storage conditions to ensure the product maintains its integrity throughout its shelf life [16].

Advanced Characterization Tools

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural characterization and purity assessment of 3-(Triethoxysilyl)propionitrile [19] [23]. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the molecular structure and chemical environment [19].

Proton NMR Characterization

The ¹H NMR spectrum of 3-(Triethoxysilyl)propionitrile in deuterated chloroform (CDCl₃) typically shows the following characteristic signals [19] [23]:

  • Ethoxy Groups: The ethoxy protons appear as a triplet at approximately 1.20-1.25 ppm (CH₃) and a quartet at 3.80-3.85 ppm (CH₂), with integration ratios of 9:6 respectively [19].

  • Propyl Chain: The methylene protons adjacent to silicon (Si-CH₂) appear as a multiplet at 0.70-0.80 ppm, while the central methylene group (CH₂-CH₂-CN) shows a multiplet at 1.70-1.80 ppm [8] [19].

  • Cyano-Adjacent Methylene: The methylene group adjacent to the nitrile functionality (CH₂-CN) produces a triplet at approximately 2.30-2.40 ppm [8] [19].

Carbon-13 NMR Characterization

¹³C NMR spectroscopy provides complementary structural information with characteristic signals [19] [23]:

  • Nitrile Carbon: The cyano group carbon appears as a distinctive signal at approximately 119-120 ppm [19].

  • Ethoxy Carbons: The ethoxy methyl carbons resonate at approximately 18 ppm, while the methylene carbons appear at 58-59 ppm [19] [23].

  • Propyl Chain Carbons: The silicon-adjacent carbon typically appears at 6-7 ppm, the central methylene at 20-21 ppm, and the cyano-adjacent methylene at 27-28 ppm [19].

Table 3: NMR Spectral Data for 3-(Triethoxysilyl)propionitrile

NucleusAssignmentChemical Shift (ppm)Multiplicity
¹HSi-CH₂0.70-0.80multiplet
¹HCH₃ (ethoxy)1.20-1.25triplet
¹HCH₂-CH₂-CN1.70-1.80multiplet
¹HCH₂-CN2.30-2.40triplet
¹HCH₂ (ethoxy)3.80-3.85quartet
¹³CSi-CH₂6-7-
¹³CCH₃ (ethoxy)18-
¹³CCH₂-CH₂-CN20-21-
¹³CCH₂-CN27-28-
¹³CCH₂ (ethoxy)58-59-
¹³CC≡N119-120-

Silicon-29 (²⁹Si) NMR can also be employed for further structural confirmation, with 3-(Triethoxysilyl)propionitrile typically showing a single resonance at approximately -45 to -46 ppm [19].

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in 3-(Triethoxysilyl)propionitrile and serves as an important tool for both identification and quality control [7] [9].

Characteristic Absorption Bands

The FTIR spectrum of 3-(Triethoxysilyl)propionitrile exhibits several distinctive absorption bands [7] [9]:

  • Nitrile Stretching: A sharp, characteristic absorption band at approximately 2250-2260 cm⁻¹ corresponding to the C≡N stretching vibration [7] [9].

  • C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region attributed to the C-H stretching vibrations of the ethoxy groups and propyl chain [7].

  • Si-O-C Stretching: Strong absorption bands in the 1000-1100 cm⁻¹ region characteristic of the Si-O-C stretching modes of the ethoxy groups [7] [9].

  • C-C Stretching and C-H Bending: Bands in the 1300-1500 cm⁻¹ range corresponding to C-C stretching and C-H bending vibrations [7].

Table 4: Characteristic FTIR Absorption Bands of 3-(Triethoxysilyl)propionitrile

Wavenumber (cm⁻¹)AssignmentIntensity
2250-2260C≡N stretchingMedium
2850-3000C-H stretchingStrong
1300-1500C-C stretching, C-H bendingMedium
1000-1100Si-O-C stretchingStrong
750-850Si-C stretchingMedium

FTIR Applications in Characterization

FTIR spectroscopy serves multiple purposes in the characterization of 3-(Triethoxysilyl)propionitrile [7] [9]:

  • Identity Confirmation: The distinctive nitrile and Si-O-C stretching bands provide a spectral fingerprint for confirming the identity of the compound [9].

  • Purity Assessment: The presence of additional bands or variations in relative intensities can indicate impurities or degradation products [7].

  • Reaction Monitoring: FTIR can be used to monitor the progress of synthesis reactions by tracking the appearance of the nitrile band and Si-O-C stretching vibrations [7] [9].

  • Hydrolysis Detection: The technique is particularly valuable for detecting hydrolysis of the ethoxy groups, which would be indicated by the appearance of Si-OH stretching bands (3200-3700 cm⁻¹) and changes in the Si-O-C region [7].

Research by Yale University has demonstrated that FTIR spectroscopy can effectively characterize 3-(Triethoxysilyl)propionitrile both in its neat form and when grafted onto surfaces, with the nitrile stretching band serving as a distinctive marker for successful surface functionalization [7].

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it an invaluable tool for the analysis of 3-(Triethoxysilyl)propionitrile [10] [11].

Chromatographic Parameters

Effective GC analysis of 3-(Triethoxysilyl)propionitrile typically employs the following conditions [10] [15]:

  • Column Selection: Non-polar to moderately polar capillary columns (e.g., DB-5, HP-5MS) with 5% phenyl-methylpolysiloxane stationary phases, typically 30 m × 0.25 mm with 0.25 μm film thickness [10] [15].

  • Temperature Program: Initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 10-15°C/minute to 250-280°C with a final hold time of 5-10 minutes [10] [15].

  • Carrier Gas: Helium at a flow rate of 1-1.5 mL/minute [10].

  • Injection Parameters: Split injection (split ratio 20:1 to 50:1) at 250-280°C with injection volumes of 0.5-1.0 μL [10] [15].

Mass Spectrometric Characterization

The electron ionization mass spectrum of 3-(Triethoxysilyl)propionitrile shows several characteristic fragments [11] [14]:

  • Molecular Ion: The molecular ion peak (M⁺) at m/z 217 is typically of low intensity due to the facile fragmentation of the molecule [11].

  • Major Fragments: Prominent fragment ions include [11] [14]:

    • m/z 172: Loss of an ethoxy group [M-OC₂H₅]⁺
    • m/z 144: Loss of a second ethoxy group
    • m/z 116: Loss of all ethoxy groups
    • m/z 54: [CH₂CH₂CN]⁺ fragment
  • Base Peak: The base peak (most intense) is often observed at m/z 163, corresponding to the loss of the cyanoethyl group [11].

Table 5: Characteristic Mass Spectral Fragments of 3-(Triethoxysilyl)propionitrile

m/zFragment AssignmentRelative Intensity
217M⁺ (molecular ion)Low
202[M-CH₃]⁺Low
172[M-OC₂H₅]⁺Medium
163[M-CH₂CH₂CN]⁺High (base peak)
144[M-2(OC₂H₅)]⁺Medium
116[M-3(OC₂H₅)]⁺Medium
54[CH₂CH₂CN]⁺Medium
29[C₂H₅]⁺Medium

Applications in Quality Control

GC-MS analysis serves several critical functions in the quality control of 3-(Triethoxysilyl)propionitrile [10] [14] [15]:

  • Purity Determination: Quantitative assessment of product purity, with industrial standards typically requiring >97-98% purity [14] [15].

  • Impurity Profiling: Identification of synthesis byproducts, unreacted starting materials, and degradation products [10] [15].

  • Isomer Detection: Detection and quantification of potential isomers that may form during synthesis, particularly α- versus β-addition products in hydrosilylation reactions [10] [21].

  • Trace Analysis: Detection of trace-level contaminants, including catalyst residues and other organosilicon compounds that may affect product performance [10] [15].

Physical Description

Liquid

Boiling Point

224.0 °C

UNII

0I8R6D195F

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 65 of 70 companies with hazard statement code(s):;
H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (64.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (33.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

919-31-3

Wikipedia

3-(triethoxysilyl)propiononitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
Propanenitrile, 3-(triethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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